molecular formula C20H27N5O4S B2992284 Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate CAS No. 1019176-97-6

Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate

Cat. No.: B2992284
CAS No.: 1019176-97-6
M. Wt: 433.53
InChI Key: VIRQCICVJFPWNL-UHFFFAOYSA-N
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Description

Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives . These methods can be adapted to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinoxaline core or the piperidine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines with different biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can bind to various enzymes and receptors, modulating their activity. The piperidine and piperazine moieties may enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of quinoxaline, piperidine, and piperazine moieties

Properties

IUPAC Name

ethyl 4-(6-piperidin-1-ylsulfonylquinoxalin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-2-29-20(26)24-12-10-23(11-13-24)19-15-21-18-14-16(6-7-17(18)22-19)30(27,28)25-8-4-3-5-9-25/h6-7,14-15H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRQCICVJFPWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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